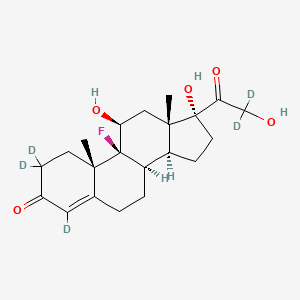
Fludrocortisone-d5 (Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fludrocortisone-d5 (Major) is a deuterium-labeled analog of fludrocortisone, a synthetic corticosteroid with potent mineralocorticoid activity. It is primarily used in scientific research as an internal standard for the quantitative determination of fludrocortisone in various biological matrices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fludrocortisone-d5 (Major) involves the incorporation of deuterium atoms into the fludrocortisone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents .
Industrial Production Methods
Industrial production of Fludrocortisone-d5 (Major) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Fludrocortisone-d5 (Major) undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Conversion of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with deuterium atoms.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, deuterium gas, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and pressures to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include deuterated analogs of fludrocortisone and its metabolites, which are used in various analytical applications .
Aplicaciones Científicas De Investigación
Fludrocortisone-d5 (Major) has a wide range of scientific research applications, including:
Mecanismo De Acción
Fludrocortisone-d5 (Major) exerts its effects by mimicking the action of endogenous mineralocorticoids. It binds to mineralocorticoid receptors in the kidneys, promoting sodium reabsorption and potassium excretion. This leads to increased fluid retention and blood pressure regulation . The deuterium labeling does not alter the compound’s mechanism of action but enhances its stability and detection in analytical applications .
Comparación Con Compuestos Similares
Similar Compounds
Fludrocortisone: The non-deuterated analog with similar mineralocorticoid activity.
Hydrocortisone: A corticosteroid with both glucocorticoid and mineralocorticoid activity.
Prednisolone: A synthetic corticosteroid with primarily glucocorticoid activity.
Uniqueness
Fludrocortisone-d5 (Major) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitative analysis in research settings. This makes it a valuable tool for studying the pharmacokinetics and metabolism of fludrocortisone .
Propiedades
Fórmula molecular |
C21H29FO5 |
|---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
(8R,9S,10S,11S,13S,14S,17R)-2,2,4-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h9,14-16,23,25,27H,3-8,10-11H2,1-2H3/t14-,15+,16-,18-,19-,20-,21+/m0/s1/i5D2,9D,11D2 |
Clave InChI |
AAXVEMMRQDVLJB-QNKIUUTBSA-N |
SMILES isomérico |
[2H]C1=C2CC[C@@H]3[C@@H]4CC[C@@]([C@]4(C[C@@H]([C@]3([C@]2(CC(C1=O)([2H])[2H])C)F)O)C)(C(=O)C([2H])([2H])O)O |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




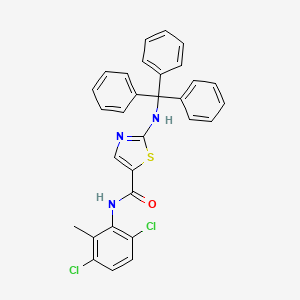


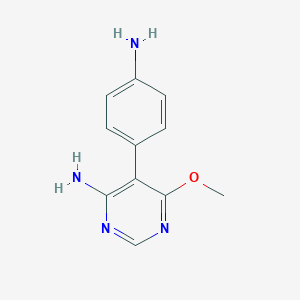
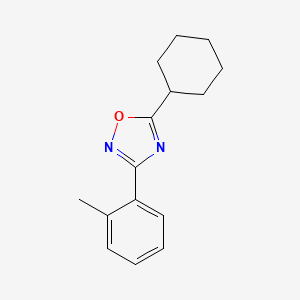
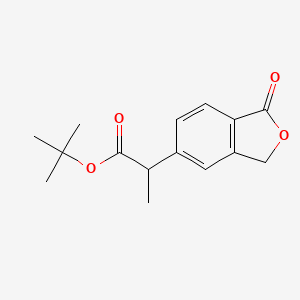
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13854467.png)


![(4-Nitrophenyl) 5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B13854485.png)


